4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
CAS No. |
64609-32-1 |
|---|---|
Molecular Formula |
C8H8ClN3S |
Molecular Weight |
213.69 g/mol |
IUPAC Name |
4-chloro-5-methyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H8ClN3S/c1-4-3-10-7-5(4)6(9)11-8(12-7)13-2/h3H,1-2H3,(H,10,11,12) |
InChI Key |
GJMHCKTYEIFVBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C(=NC(=N2)SC)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization to Form the Pyrrolo[2,3-d]pyrimidine Core
A widely reported method starts with the condensation of 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate to form a key intermediate, 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene. This intermediate undergoes addition-condensation cyclization with formamidine salts under alkaline conditions to form the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core structure. The process is typically carried out in solvents such as methanol or tetrahydrofuran with sodium methoxide as the base catalyst.
- Reaction conditions:
- Addition-condensation cyclization at 0–50 °C for 2–8 hours.
- Elimination reaction at 50–110 °C for 2–8 hours.
- Yields reported up to 90.2% with high purity (~99.3% by liquid chromatography).
- The process is one-pot, minimizing waste and side reactions, and is considered environmentally friendly and cost-effective.
Introduction of the Methylsulfanyl Group
The methylsulfanyl group (–SCH3) is introduced typically via nucleophilic substitution reactions on a suitable halogenated intermediate (e.g., 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine). Methylthiolate anions generated from methylthiol or methylsulfide salts react with the halogenated pyrrolo[2,3-d]pyrimidine to substitute the halogen at position 2.
- Conditions often involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Reaction temperatures vary from ambient to moderate heating (25–80 °C).
- The reaction proceeds with high regioselectivity and good yields, typically above 70%.
Chlorination and Methylation Steps
- Chlorination at the 4-position is achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), often under reflux conditions.
- Methylation at position 5 can be introduced via methylation of a hydroxyl or amino precursor using methyl iodide or dimethyl sulfate in the presence of a base.
| Step | Reagents and Conditions | Description | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate, catalyst, solvent A (methanol) | Condensation to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene | - | - |
| 2 | Formamidine acetate + sodium methoxide in methanol (solvent B), 0–50 °C then 50–110 °C | Addition-condensation cyclization and elimination to form 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core | 90.2 | 99.3 |
| 3 | Methylthiolate salt in DMF, 25–80 °C | Nucleophilic substitution to introduce methylsulfanyl group at position 2 | ~70–85 | >98 |
| 4 | Methyl iodide + base (e.g., K2CO3), solvent (acetone), room temp | Methylation at position 5 | 75–90 | >98 |
- The use of methanol as solvent and sodium methoxide as base in the cyclization step significantly improves yield and purity compared to tetrahydrofuran-based methods.
- One-pot synthesis combining condensation, cyclization, and elimination reduces reaction times and waste generation.
- Avoidance of harsh chlorinating agents in favor of milder conditions improves safety and environmental profile.
- The methylsulfanyl substitution step benefits from polar aprotic solvents and controlled temperature to minimize side reactions.
- High purity of the final compound (>99.5% by HPLC) is achievable without the need for extensive purification, facilitating scale-up and industrial application.
| Method Aspect | Conditions/Details | Advantages | Limitations |
|---|---|---|---|
| Core ring formation | Condensation of 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate; cyclization with formamidine salt | High yield (90%), environmentally friendly, one-pot | Requires precise temperature control |
| Chlorination | POCl3 or SOCl2 at reflux | Efficient chlorination | Use of corrosive reagents |
| Methylation | Methyl iodide + base at room temperature | High selectivity and yield | Toxic methylating agents |
| Methylsulfanyl substitution | Nucleophilic substitution with methylthiolate salts in DMF | Good regioselectivity, high purity | Requires polar aprotic solvents |
The preparation of 4-chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine involves a strategic sequence of condensation, cyclization, chlorination, methylation, and nucleophilic substitution reactions. Recent advances emphasize environmentally benign, high-yield, and scalable methods, particularly the use of one-pot reactions and optimized solvents and bases. These methods provide high purity products suitable for pharmaceutical applications, minimizing waste and improving overall process efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include substituted pyrrolo[2,3-d]pyrimidines, sulfoxides, sulfones, and various coupled products depending on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine exhibit various biological activities:
-
Anticancer Activity :
- Studies have shown that pyrrolo[2,3-d]pyrimidine derivatives can inhibit cancer cell proliferation. For instance, some derivatives have demonstrated selective activity against breast and renal cancer cell lines in the National Cancer Institute's 60 human cancer cell line panel .
- The mechanism of action often involves targeting specific kinases associated with cancer progression.
- Antiviral Properties :
- Anti-inflammatory Effects :
Synthesis of Derivatives
The synthesis of 4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives is crucial for enhancing its biological activity and therapeutic potential. Various synthetic methods have been developed:
- Cross-Coupling Reactions : These reactions allow for the introduction of different substituents at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold, potentially enhancing its bioactivity .
- Condensation Reactions : This method has been employed to create novel derivatives with varied pharmacological profiles .
Case Studies
Several case studies highlight the applications of this compound in drug development:
- Anticancer Agents : A study synthesized a series of pyrido[3,4-d]pyrimidine derivatives based on the core structure of 4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine. These compounds showed selective cytotoxicity against specific cancer cell lines, indicating their potential as targeted therapies .
- Antiviral Research : Derivatives have been tested for their ability to inhibit viral replication in vitro. Certain compounds demonstrated significant antiviral activity against various viral strains .
Summary Table of Biological Activities
Mechanism of Action
The mechanism by which 4-Chloro-5-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine exerts its effects often involves interaction with specific molecular targets such as kinases or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrrolo[2,3-d]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Substituent Patterns and Key Properties
Key Observations:
- Chloro vs. Amino at Position 4: Chloro substituents (e.g., target compound) enhance reactivity for further functionalization, while amino groups (e.g., 4-amino-7-methyl analog) improve solubility and binding to kinase ATP pockets .
- Methylsulfanyl vs.
- Aromatic vs. Aliphatic Substituents: Bulky aromatic groups (e.g., 4-chlorophenyl in ) may sterically hinder target binding but improve stability against metabolic degradation.
Physicochemical Properties
- Lipophilicity: Methylsulfanyl and chloro substituents increase logP values compared to hydroxyl or amino groups, enhancing blood-brain barrier penetration .
- Solubility: Polar groups (e.g., 5-carbaldehyde in ) improve aqueous solubility, critical for oral bioavailability.
- Stability: Chloro substituents at position 4 are prone to hydrolysis under acidic conditions, whereas methylsulfanyl groups are more stable .
Biological Activity
4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrrolo[2,3-d]pyrimidine family, characterized by a pyrimidine ring fused to a pyrrole structure. The presence of a chlorine atom, a methyl group, and a methylthio group at specific positions enhances its chemical properties and biological potential.
- Molecular Formula : C7H8ClN3S
- Molecular Weight : 199.66 g/mol
- CAS Number : 144927-56-0
The biological activity of 4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine primarily involves its interaction with various molecular targets, including kinases and receptors. By binding to active or allosteric sites of enzymes, it can modulate biological pathways crucial for cell proliferation and survival.
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine | HepG2 | 40 - 204 | Induces apoptosis via caspase activation |
| Similar Compound A | MDA-MB-231 | 43.15 - 68.17 | Cell cycle arrest |
| Similar Compound B | HeLa | 29 - 59 | Inhibition of EGFR and Her2 |
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains such as E. coli and S. aureus. The presence of the chloro and methylthio groups is believed to enhance its efficacy against these pathogens .
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 22 µM |
| S. aureus | 18 µM |
| A. flavus | 30 µM |
| A. niger | 25 µM |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored, with studies demonstrating significant inhibition of paw edema in animal models compared to standard anti-inflammatory drugs like indomethacin .
Table 3: Anti-inflammatory Activity Data
| Compound | Inhibition (%) at 4h | Inhibition (%) at 5h |
|---|---|---|
| Indomethacin | 47.72 | 42.22 |
| Test Compound | 43.17 | 36.35 |
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the cytotoxic effects of various pyrrolo[2,3-d]pyrimidine derivatives on four different cancer cell lines, revealing that compounds with similar structures to our target compound exhibited IC50 values ranging from 29 to 59 µM against HepG2 cells, indicating potent anticancer activity .
- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of several pyrimidine derivatives, including those structurally related to 4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine, demonstrating effective inhibition against E. coli and S. aureus, thus supporting its potential use in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
